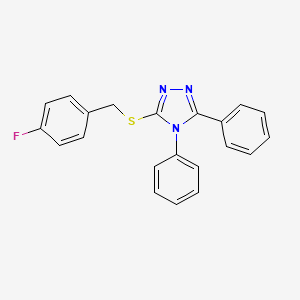

4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide

Description

4,5-Diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide is a triazole-based heterocyclic compound featuring a sulfur-linked 4-fluorobenzyl group. The 1,2,4-triazole core is known for its pharmacological versatility, including antimicrobial, antiviral, and anti-inflammatory activities . The synthesis of such compounds typically involves nucleophilic substitution reactions on the triazole-3-thione precursor. For example, ethyl bromoacetate reacts with 4,5-diphenyl-4H-1,2,4-triazole-3-thione in alkaline media to form sulfide intermediates, which are further functionalized .

Properties

IUPAC Name |

3-[(4-fluorophenyl)methylsulfanyl]-4,5-diphenyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3S/c22-18-13-11-16(12-14-18)15-26-21-24-23-20(17-7-3-1-4-8-17)25(21)19-9-5-2-6-10-19/h1-14H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWRHJPYROTYHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide typically involves the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol. This process can be carried out using a halogenated acetal and cesium carbonate as reagents . The reaction conditions often include the use of solvents such as acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

The biological activity of 4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide has been investigated in various studies:

Antimicrobial Properties

Several studies have reported that derivatives of triazole compounds exhibit significant antimicrobial activity. For example, compounds containing triazole rings have been shown to possess antibacterial and antifungal properties. In particular, derivatives similar to 4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide have demonstrated effectiveness against various pathogens including bacteria and fungi .

Anticancer Potential

Research indicates that triazole derivatives may also exhibit anticancer properties. The structural features of these compounds allow for interactions with biological targets involved in cancer progression. For instance, studies have shown that certain triazole compounds can inhibit tumor growth by interfering with cell division and inducing apoptosis in cancer cells .

Anti-inflammatory Effects

Triazole compounds are also being explored for their anti-inflammatory effects. Their ability to modulate inflammatory pathways makes them potential candidates for treating inflammatory diseases .

Agricultural Applications

In addition to medicinal applications, 4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide may have significant agricultural uses:

Fungicides

Due to their antifungal properties, triazole derivatives are commonly used as fungicides in agriculture. They can effectively control fungal diseases in crops by inhibiting fungal growth and reproduction .

Plant Growth Regulators

Certain triazole compounds have been identified as plant growth regulators that can enhance crop yield and quality. These compounds can influence plant metabolism and development processes such as flowering and fruiting .

Case Studies

Several case studies illustrate the applications of triazole compounds:

- Antimicrobial Screening : A study screened various triazole derivatives for antimicrobial activity against common pathogens. Results indicated that specific derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Research : In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cell lines. These findings support further exploration into their use as potential anticancer agents.

- Agricultural Trials : Field trials with triazole-based fungicides demonstrated significant reductions in fungal infections in crops compared to untreated controls. This highlights their potential role in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The triazole core’s pharmacological profile is highly dependent on substituent modifications. Key structural analogs include:

Key Insights :

Physicochemical Properties

Melting points and solubility vary significantly with substituents:

Key Insights :

- Fluorinated analogs likely exhibit higher melting points due to stronger intermolecular interactions (e.g., hydrogen bonding) .

- Alkyl chains (e.g., dodecyl) reduce solubility in aqueous media .

Key Insights :

- High yields (>90%) are achievable for acetamide derivatives under mild conditions .

- Fluorinated substituents may require optimized reaction times due to steric and electronic effects .

Key Insights :

- Fluorine substituents correlate with improved antimicrobial efficacy due to increased electronegativity and metabolic stability .

Crystallographic and Computational Analyses

Structural studies highlight intermolecular interactions:

Key Insights :

- Density functional theory (DFT) studies confirm that fluorinated derivatives exhibit optimized HOMO-LUMO gaps, suggesting reactivity suitable for drug design .

Biological Activity

4,5-Diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings related to its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of 4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide typically involves multi-step reactions. Initial steps include the formation of triazole derivatives through S-alkylation methods. For instance, one study describes the synthesis of related compounds via a two-step process involving the reaction of triazole with halogenated acetals in the presence of cesium carbonate under controlled conditions .

Antimicrobial Properties

Research indicates that triazole derivatives exhibit notable antimicrobial activity. In vitro studies have shown that compounds similar to 4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide demonstrate effectiveness against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were comparable to those of standard antibiotics like ampicillin .

Anti-inflammatory Effects

In addition to antimicrobial properties, triazoles are recognized for their anti-inflammatory potential. Studies have demonstrated that 1,2,4-triazole-containing compounds can inhibit cyclooxygenase (COX) enzymes in vitro, which are crucial in the inflammatory process. This inhibition suggests a mechanism through which these compounds could mitigate inflammatory responses .

Anticonvulsant Activity

Triazole derivatives have also been evaluated for anticonvulsant activity. In animal models, certain derivatives exhibited protective effects against seizures induced by pentylenetetrazole and maximal electroshock tests. The efficacy varied among different compounds but indicated a promising avenue for developing new anticonvulsant medications .

Case Study 1: Antimicrobial Efficacy

A detailed study assessed the antimicrobial potency of several triazole derivatives against clinically relevant pathogens. The results indicated that modifications in the triazole structure significantly influenced the antimicrobial activity. For instance, the presence of electron-withdrawing groups enhanced the effectiveness against Gram-positive bacteria compared to Gram-negative strains .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanisms of triazole derivatives. The study employed COX inhibition assays and found that specific structural features of the triazole ring facilitated stronger interactions with COX enzymes. This research highlighted the potential for these compounds in treating inflammatory disorders .

Comparative Analysis of Biological Activities

| Compound | Antimicrobial Activity (MIC) | Anti-inflammatory Activity | Anticonvulsant Activity |

|---|---|---|---|

| 4,5-Diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide | Low μg/mL against S. aureus | Significant COX inhibition | Moderate protective effect |

| Related Triazole Derivative A | Moderate μg/mL against E. coli | Minimal COX inhibition | High protective effect |

| Related Triazole Derivative B | High μg/mL against P. aeruginosa | Moderate COX inhibition | Low protective effect |

Q & A

Q. What are the established synthetic routes for 4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution reactions. For example, thiosemicarbazide derivatives react with ethyl bromoacetate in alkaline media (e.g., sodium ethanolate) to form intermediates like ethyl 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl] acetate, followed by further functionalization . Key parameters include reaction temperature (50–55°C), solvent choice (ethanol or DMF), and catalyst presence (e.g., glacial acetic acid for cyclization). Yield optimization often requires pH control and recrystallization in ethanol .

Q. How is the compound characterized to confirm structural integrity and purity?

Characterization involves:

- Elemental analysis (C, H, N, S) to verify stoichiometry .

- IR spectroscopy to identify functional groups (e.g., S–H stretching at ~2550 cm⁻¹ for thiol intermediates, C=O at ~1700 cm⁻¹) .

- ¹H NMR to confirm substituent environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methylene groups at δ 3.8–4.2 ppm) .

- Melting point analysis (e.g., 212–214°C for derivatives) to assess purity .

Q. What intermolecular interactions stabilize the compound’s crystal structure?

X-ray crystallography reveals weak C–O···π interactions and hydrogen bonds (e.g., D–H···A and D–H···π), which influence packing in the orthorhombic lattice (space group C2/c). These interactions are critical for understanding solubility and solid-state reactivity .

Advanced Research Questions

Q. How do computational methods like DFT/B3LYP align with experimental structural data?

DFT/B3LYP calculations with 6-31G(d, p) and 6-31G+(d, p) basis sets optimize molecular geometry, showing <0.05 Å deviation in bond lengths (e.g., S–C bonds) and <2° angular differences compared to X-ray data. Frontier molecular orbitals (HOMO-LUMO) and Mulliken charges predict electrophilic/nucleophilic sites, corroborating hydrogen-bonding patterns observed crystallographically .

Q. What strategies resolve contradictions between biological activity data and structural predictions?

For antimicrobial studies, discrepancies may arise from assay conditions (e.g., bacterial strain variability) or tautomerism in the triazole ring. Redesign experiments to:

Q. How can crystallographic software (e.g., SHELX) improve refinement of the compound’s structure?

SHELX programs (e.g., SHELXL for refinement, SHELXD for phase solution) enable high-resolution modeling of twinned crystals or weak diffraction data. Key steps include:

- Using OLEX2 or WinGX for graphical refinement .

- Applying restraints for disordered substituents (e.g., fluorobenzyl groups).

- Validating hydrogen-bond networks via ORTEP-3 visualizations .

Methodological Considerations

Q. What experimental controls are essential for reproducible synthesis?

- Moisture control : Reactions involving thiol intermediates require anhydrous conditions to prevent oxidation.

- Catalyst screening : Test bases (e.g., NaOH vs. K₂CO₃) for nucleophilic substitution efficiency .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to separate regioisomers .

Q. How do solvent polarity and pH affect the compound’s tautomeric equilibrium?

In polar solvents (e.g., DMSO), the thione tautomer dominates due to stabilization via hydrogen bonding. Under acidic conditions, protonation at N2 shifts equilibrium toward the thiol form, altering reactivity in subsequent alkylation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.